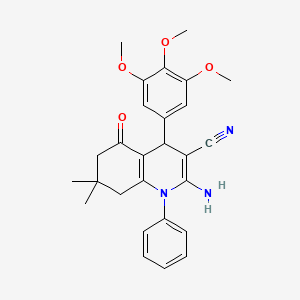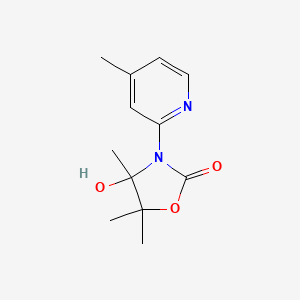
NoName
Vue d'ensemble
Description
NoName is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a synthetic compound that is used in research for its unique properties, which make it an ideal candidate for various experiments. This compound has been studied extensively in recent years, and its potential applications in the fields of medicine, biochemistry, and pharmacology have been identified.
Applications De Recherche Scientifique
Geometric Deep Learning
Geometric Deep Learning explores non-Euclidean data structures, which are prevalent in various scientific fields such as computational social sciences, communications, brain imaging, genetics, and computer graphics. This approach is particularly significant for handling complex and large-scale geometric data, like social networks, where machine learning techniques, especially deep neural networks, are employed for analysis and interpretation. These techniques have shown promising results in various domains including computer vision, natural language processing, and audio analysis (Bronstein et al., 2016).
NONO Protein in Gene Regulation
NONO, also known as p54(nrb), plays a central role in nuclear gene regulation and has significant medical importance. It is part of the Drosophila behaviour/human splicing (DBHS) protein family. Research on NONO has faced challenges due to rapid sample aggregation, but advances in stabilization techniques have enabled better quality solution small-angle X-ray structure determination and crystallization. This has led to insights into the superhelical arrangement of NONO homodimers, contributing to our understanding of its role in gene regulation (Knott et al., 2016).
Linkage between Scientific Research and Technology Development
A case study on genetic engineering research demonstrated the significant impact of scientific research on technology development. This study highlighted that non-patent literatures, primarily journal articles, heavily influenced technology advancements in genetic engineering. The data showed that technology development in this field was largely driven by research conducted in the public sector, emphasizing the importance of scientific research in guiding technological progress (Lo, 2009).
NONO and Human Health
The NONO gene, a member of the RNA-binding and DNA-binding protein family, is associated with intellectual disability and congenital heart defects. A study generated a homozygous NONO knockout (NONO-KO) induced pluripotent stem cell (iPSC) line using CRISPR/Cas9-based genome editing. This development provides a platform for studying pathogenic mechanisms related to NONO mutations, particularly in the context of noncompaction cardiomyopathy and neurocyte dysfunction (Yi et al., 2020).
Nonclinical Statistical Applications in Pharmaceutical Industry
Nonclinical statistical applications are crucial in the pharmaceutical industry, covering a range of scientific disciplines such as discovery/pharmacology/-omics, drug safety/toxicology, and chemistry, manufacturing and controls (CMC). These applications play a key role in decision-making, risk assessments, and improving the efficiency of the drug development process. The term 'nonclinical statistics' uniquely refers to statistical applications specific to the pharmaceutical industry that do not involve human subjects (Altan & Kolassa, 2019).
NONO in Cancer Research
NONO/p54nrb, a multifunctional nuclear protein, is involved in various gene regulation steps like mRNA splicing, DNA unwinding, transcription regulation, and DNA repair. Dysregulation of NONO has been found in many types of cancer, making it a potential biomarker and therapeutic target. Its involvement in cellproliferation, apoptosis, migration, and DNA damage repair underscores its importance in tumorigenesis and cancer progression. Research in this area is rapidly growing, providing new insights into the roles of NONO in cancer and its potential as a treatment target (Feng et al., 2020).
Noninvasive Genetic Sampling in Wildlife Biology
Noninvasive genetic sampling techniques are increasingly important in wildlife biology for molecular ecology and conservation genetics studies. These methods involve obtaining DNA from sources such as hair, feces, and feathers without disturbing the animals. This approach enables identification of rare species, individual counting, gender determination, diet analysis, and evaluation of genetic diversity and population structure. Recent advancements in DNA extraction, preservation, amplification, and data analysis have enhanced the reliability and accuracy of noninvasive genetic studies (Waits & Paetkau, 2005).
Propriétés
IUPAC Name |
6-methyl-1-(2-methylpropyl)-2,2-diphenyl-4-(trifluoromethyl)-3-aza-1-azonia-2-boranuidacyclohexa-4,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BF3N2/c1-16(2)15-27-17(3)14-20(21(23,24)25)26-22(27,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-14,16,26H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWIGZSIPYXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(NC(=CC(=[N+]1CC(C)C)C)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-1-(4-bromophenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)







![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4289869.png)
![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)

